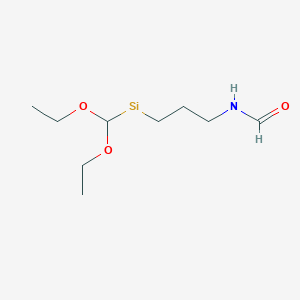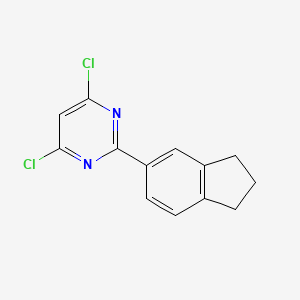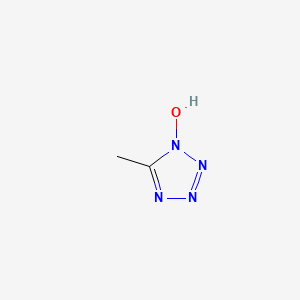
5-Methyl-1H-tetrazol-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1H-tetrazol-1-ol is a heterocyclic organic compound that belongs to the tetrazole family. Tetrazoles are characterized by a five-membered ring consisting of four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties to these compounds, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-tetrazol-1-ol typically involves the cycloaddition reaction of nitriles with sodium azide. This reaction is catalyzed by various agents, including zinc salts and iodine, and is carried out in dipolar aprotic solvents such as dimethylformamide (DMF) or acetonitrile . The reaction conditions often involve moderate temperatures and can be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate, allows for efficient and high-yield production . The process is designed to be environmentally friendly, with minimal waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-1H-tetrazol-1-ol undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to form amine derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted tetrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
5-Methyl-1H-tetrazol-1-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Methyl-1H-tetrazol-1-ol involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The tetrazole ring’s electron-rich nature allows it to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1H-Tetrazole: The parent compound of the tetrazole family, lacking the methyl group at the 5-position.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position, such as phenyl or alkyl groups.
Uniqueness
5-Methyl-1H-tetrazol-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the methyl group at the 5-position enhances its stability and reactivity compared to the parent tetrazole .
Propiedades
Número CAS |
90040-42-9 |
|---|---|
Fórmula molecular |
C2H4N4O |
Peso molecular |
100.08 g/mol |
Nombre IUPAC |
1-hydroxy-5-methyltetrazole |
InChI |
InChI=1S/C2H4N4O/c1-2-3-4-5-6(2)7/h7H,1H3 |
Clave InChI |
MEQTVUGIYRHIHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=NN1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


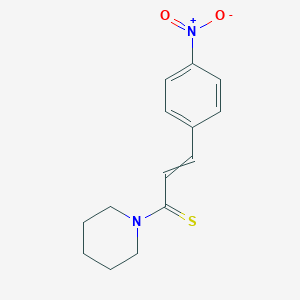
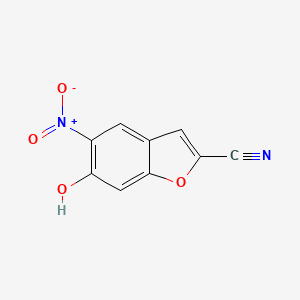
![[2-(Benzylsulfanyl)ethenyl]benzene](/img/structure/B14381559.png)
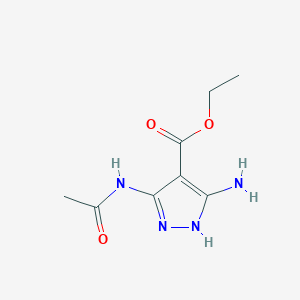
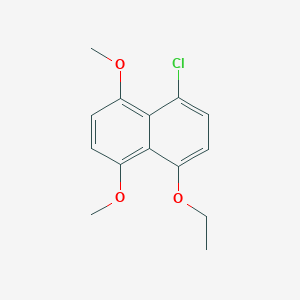
![N-[2-Bromo-2-(pyrrolidine-1-sulfonyl)ethyl]propan-2-amine](/img/structure/B14381577.png)
![5-{[(4-Methoxyphenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B14381580.png)
![1-(4-Methylphenyl)-2-[(6-methylpyrimidin-4-yl)sulfanyl]ethan-1-one](/img/structure/B14381582.png)
![2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14381592.png)
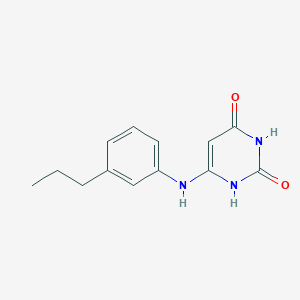
![Diethyl {[2,6-bis(benzamido)phenyl]methyl}phosphonate](/img/structure/B14381604.png)
![Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-](/img/structure/B14381614.png)
